molecular formula C11H10O3S B7904193 6-Hydroxy-3-methyl-benzo[b]thiophene-2-carboxylic acid methyl ester CAS No. 82788-19-0

6-Hydroxy-3-methyl-benzo[b]thiophene-2-carboxylic acid methyl ester

Cat. No.: B7904193
CAS No.: 82788-19-0
M. Wt: 222.26 g/mol
InChI Key: JYXLBGHYQHYJGK-UHFFFAOYSA-N
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Description

6-Hydroxy-3-methyl-benzo[b]thiophene-2-carboxylic acid methyl ester is a compound belonging to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics .

Preparation Methods

The synthesis of 6-Hydroxy-3-methyl-benzo[b]thiophene-2-carboxylic acid methyl ester can be achieved through several synthetic routes. One common method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions, generating 3-hydroxy-2-thiophene carboxylic derivatives . Another approach is the aryne reaction with alkynyl sulfides, which allows the formation of multisubstituted benzothiophene derivatives . Industrial production methods often involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

6-Hydroxy-3-methyl-benzo[b]thiophene-2-carboxylic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene ring.

Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with lithium aluminum hydride can produce thiols.

Mechanism of Action

The mechanism of action of 6-Hydroxy-3-methyl-benzo[b]thiophene-2-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound may inhibit apoptosis and DNA repair-related proteins, thereby promoting cell death in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

6-Hydroxy-3-methyl-benzo[b]thiophene-2-carboxylic acid methyl ester can be compared with other thiophene derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological properties.

Properties

IUPAC Name

methyl 6-hydroxy-3-methyl-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3S/c1-6-8-4-3-7(12)5-9(8)15-10(6)11(13)14-2/h3-5,12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYXLBGHYQHYJGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C=CC(=C2)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801200728
Record name Methyl 6-hydroxy-3-methylbenzo[b]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801200728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82788-19-0
Record name Methyl 6-hydroxy-3-methylbenzo[b]thiophene-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82788-19-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-hydroxy-3-methylbenzo[b]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801200728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Boron tribromide (5.0 ml.) was added dropwise to a stirred solution of 6-methoxy-3-methylbenzo[b]thiophene-2-carboxylic acid methyl ester (4.70 g.) in dry methylene chloride (200 ml.) at -78° C. and the resulting suspension was stirred at -78° for 15 minutes followed by 24 hours at room temperature. The mixture was then treated cautiously with methanol and the solution was washed with sodium bicarbonate solution. The organic layer was dried (Na2SO4) and evaporated to give a solid which was chromatographed on silica gel. Elution with chloroform first gave a trace of impurity followed by pure product. The product-containing fractions were evaporated to give a solid which was crystallized from ethyl acetate/petrol (b.p. 60°-80°) to give 6-hydroxy-3-methylbenzo[b]thiophene-2-carboxylic acid methyl ester (3.58 g.), m.p. 174°-176°.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Hydroxy-3-methyl-benzo[b]thiophene-2-carboxylic acid methyl ester

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